Structural Divergence: 8-Methylthio vs. 5'-Methylthio
8-Methylthio-adenosine possesses a methylthio (-SCH3) moiety at the C8 position of the adenine base, whereas the structurally similar 5'-methylthioadenosine (MTA) carries the methylthio group on the ribose 5'-carbon [1]. 2'-Deoxy-8-(methylthio)adenosine differs further by lacking the 2'-hydroxyl group on the ribose, which impairs its incorporation into RNA and alters metabolic stability . This positional isomerism (C8 vs. C5') and ribose modification directly influence ligand-receptor recognition, enzyme substrate specificity, and cellular transport mechanisms, making the compounds non-interchangeable in functional assays.
| Evidence Dimension | Modification position and moiety |
|---|---|
| Target Compound Data | 8-(methylthio) substitution on adenine base |
| Comparator Or Baseline | 5'-Methylthioadenosine (5'-(methylthio)-5'-deoxyadenosine) and 2'-Deoxy-8-(methylthio)adenosine (2'-deoxyribose with 8-methylthio adenine) |
| Quantified Difference | Positional isomer (C8 vs. C5') with distinct ribose composition (presence vs. absence of 2'-OH) |
| Conditions | Chemical structure analysis (SMILES, IUPAC) |
Why This Matters
Procurement of the incorrect positional isomer will introduce confounding variables in studies of adenosine receptor pharmacology, methionine salvage, or nucleoside metabolism.
- [1] Wikipedia. 5′-Methylthioadenosine. https://en.wikipedia.org/wiki/5%E2%80%B2-Methylthioadenosine. View Source
